(1-ethyl-1H-imidazol-5-yl)methanethiol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H10N2S |
|---|---|
Molecular Weight |
142.22 g/mol |
IUPAC Name |
(3-ethylimidazol-4-yl)methanethiol |
InChI |
InChI=1S/C6H10N2S/c1-2-8-5-7-3-6(8)4-9/h3,5,9H,2,4H2,1H3 |
InChI Key |
XYUYPIXBGPWROD-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=NC=C1CS |
Origin of Product |
United States |
The Significance of Imidazole Thiol Architectures in Contemporary Chemical Research
The foundational structure of (1-ethyl-1H-imidazol-5-yl)methanethiol, which combines an imidazole (B134444) ring with a thiol group, is a cornerstone of significant research in various chemical disciplines. This structural motif is lauded for its versatile reactivity and profound biological implications.
The imidazole ring, an electron-rich five-membered heterocycle with two nitrogen atoms, is a key component of many biological molecules, including the amino acid histidine and the neurotransmitter histamine. derpharmachemica.combohrium.com This prevalence in nature has spurred extensive research into synthetic imidazole derivatives. bohrium.comnih.gov The unique electronic properties of the imidazole ring allow it to act as both a weak acid and a base, and to engage in hydrogen bonding, which is crucial for its interaction with biological targets. derpharmachemica.combohrium.com
When a thiol (-SH) group is incorporated into an imidazole structure, the resulting molecule gains additional functionalities. The thiol group is known for its ability to form disulfide bonds, which are vital in protein structuring, and to chelate metal ions. ontosight.ai This latter property is of particular interest in the development of enzyme inhibitors and materials with specific catalytic or electronic properties. ontosight.aiontosight.ai
The combination of these two functional groups in imidazole-thiol architectures has led to the discovery of a wide array of biological activities. Research has demonstrated that various substituted imidazole-2-thiols and their derivatives exhibit significant pharmacological potential. niscpr.res.in These compounds are investigated for their antimicrobial, antifungal, antiviral, anticancer, and anti-inflammatory properties. bohrium.comontosight.aiontosight.ainiscpr.res.innih.gov The imidazole-thiol scaffold is considered a pharmacophore, a molecular framework that carries the essential features responsible for a drug's biological activity. niscpr.res.in
The following table summarizes the diverse biological activities associated with the imidazole-thiol scaffold:
| Biological Activity | Therapeutic Potential |
| Antimicrobial | Development of new antibiotics and antifungal agents. ontosight.aiontosight.ainiscpr.res.in |
| Antiviral | Potential for new treatments against viral infections. ontosight.ai |
| Anticancer | Investigated as potential chemotherapeutic agents. nih.govnih.gov |
| Enzyme Inhibition | Targeting specific enzymes involved in disease pathways. ontosight.ai |
| Antioxidant | Potential to mitigate oxidative stress-related conditions. ontosight.ai |
Research Trajectories for 1 Ethyl 1h Imidazol 5 Yl Methanethiol in Heterocyclic Chemistry
Retrosynthetic Analysis of the this compound Scaffold
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials. For this compound, the analysis reveals several potential synthetic disconnections.
The primary disconnection points are the carbon-sulfur bond of the methanethiol group and the bonds forming the imidazole ring.
C-S Bond Disconnection: The most straightforward disconnection is at the C-S bond. This suggests a precursor such as (1-ethyl-1H-imidazol-5-yl)methanol or a corresponding halomethyl derivative, (1-ethyl-1H-imidazol-5-yl)methyl halide. The thiol group can be introduced via nucleophilic substitution using a sulfur-containing nucleophile like thiourea (B124793) or sodium hydrosulfide (B80085).
Imidazole Ring Disconnection: The imidazole ring itself can be disconnected in several ways, typical of standard imidazole syntheses. A common approach involves breaking the C4-C5 and N1-C2 bonds. This leads back to three fundamental components:
An ethylamine (B1201723) component to provide the N1 nitrogen and its ethyl substituent.
A dicarbonyl compound or its equivalent (like glyoxal) to provide the C4-C5 carbons.
A source for the C2 carbon and the N3 nitrogen, often derived from ammonia (B1221849), formamide, or a related synthon. The methanethiol side chain would be attached to the dicarbonyl precursor.
This analysis suggests that the synthesis can proceed by either constructing the functionalized imidazole ring first, followed by the introduction of the methanethiol group, or by incorporating the sulfur-containing side chain into one of the precursors before the ring-forming cyclization reaction.
Established Synthetic Routes for Imidazole-Thiol Derivatives
The synthesis of imidazole-thiol derivatives relies on a combination of classical heterocyclic chemistry and functional group interconversions.
The formation of the imidazole core is a well-documented area of organic synthesis, with several named reactions and multi-component strategies available. researchgate.netnih.gov
Debus Synthesis: First reported in 1858, this method involves the reaction of a dicarbonyl compound (like glyoxal), an aldehyde, and ammonia. researchgate.netnih.gov While effective for creating C-substituted imidazoles, yields can be low.
Radziszewski Synthesis: This approach condenses a dicarbonyl compound, an aldehyde, and ammonia in a one-pot reaction to form tri-substituted imidazoles.
Wallach Synthesis: Involves the reaction of an N,N'-disubstituted oxamide (B166460) with phosphorus pentachloride.
Multi-component Reactions: Modern syntheses often employ one-pot, multi-component reactions that combine an aldehyde, a 1,2-dicarbonyl compound, and ammonium (B1175870) acetate (B1210297) to efficiently generate 2,4,5-trisubstituted imidazoles. biomedpharmajournal.org
Functionalization of a pre-formed imidazole ring is another key strategy. This allows for the introduction of substituents at specific positions, often through halogenation followed by cross-coupling reactions (e.g., Suzuki, Stille) or through directed metalation-alkylation sequences. researchgate.net For the target molecule, one could envision starting with a 1-ethyl-1H-imidazole and introducing the methanethiol moiety at the C5 position.
| Method | Reactants | Catalyst/Conditions | Description |
| Debus Synthesis | Dicarbonyl, Aldehyde, Ammonia | Heating | A classical method for forming C-substituted imidazoles. nih.gov |
| Radziszewski Synthesis | Dicarbonyl, Aldehyde, Ammonia | One-pot condensation | Efficiently produces tri-substituted imidazoles. |
| Multi-component Synthesis | Benzil, Aldehyde, Ammonium Acetate | Ceric Ammonium Nitrate | A one-pot synthesis to create quinoline-based imidazole compounds. biomedpharmajournal.org |
| Functionalization | Pre-formed Imidazole | Transition Metal Catalysts | Introduction of substituents via cross-coupling reactions after initial halogenation. researchgate.net |
Once the imidazole core is established, the methanethiol group (-CH₂SH) must be introduced. This is typically achieved through the conversion of a more stable functional group.
A common and effective method involves the reaction of a hydroxymethyl or halomethyl derivative of the heterocycle with a sulfur nucleophile. For example, (1-ethyl-1H-imidazol-5-yl)methanol can be synthesized and subsequently converted to the target thiol. An analogous synthesis has been demonstrated where furfuryl alcohol is reacted with thiourea and hydrochloric acid, followed by alkaline hydrolysis, to produce furan-2-yl methanethiol. echemcom.com This two-step process involves the formation of an isothiouronium salt intermediate, which is then hydrolyzed to yield the final thiol.
Alternatively, a halomethyl derivative, such as (1-ethyl-1H-imidazol-5-yl)methyl chloride, can be reacted with sodium hydrosulfide (NaSH) or thiourea. The use of thiourea provides a convenient and less odorous route compared to using hydrogen sulfide (B99878) or its salts directly.
Another strategy is the Michael addition, where a thiol adds across an activated double bond. nih.govacs.org While less direct for the target molecule, this method is widely used for introducing thioether linkages in other systems and highlights a fundamental reaction type for C-S bond formation.
Novel Synthetic Approaches and Catalyst Development
Recent advancements in synthetic chemistry have focused on developing more sustainable and efficient methods, including electrochemical pathways and the application of green chemistry principles.
Electrochemical synthesis, or electrosynthesis, uses electrical energy to drive chemical reactions, often providing a milder and more environmentally friendly alternative to traditional methods that require stoichiometric oxidants or reductants. oup.comchim.it This approach is gaining traction for the construction of heterocyclic compounds. chim.itacs.org
The formation of C-S bonds and the cyclization to form heterocyclic rings can be achieved electrochemically. oup.com Common mechanisms involve:
Direct Electrolysis: The substrate is oxidized or reduced directly at an electrode surface to generate highly reactive intermediates, such as radical cations. oup.com For instance, the anodic oxidation of a thioamide can produce a thioamidyl radical cation, which can then undergo intramolecular cyclization to form a sulfur-containing heterocycle. acs.orgnih.gov
Indirect Electrolysis (Mediated): A redox mediator (e.g., halogen ions or transition metals) is used to shuttle electrons between the electrode and the substrate. oup.com Halogen mediators, such as bromide ions, can be oxidized to an active species ([Br⁺]) which then reacts with a thiol to initiate a cascade of reactions leading to C-S bond formation and cyclization. oup.com
These electrochemical principles could be applied to the synthesis of imidazole-thiols by designing precursors that can undergo electrochemically-induced cyclization or C-S bond formation, potentially reducing the need for harsh reagents and simplifying purification processes. acs.org
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. wjbphs.com These principles are increasingly being applied to the synthesis of imidazoles and other heterocycles. nih.gov
Key green chemistry approaches relevant to imidazole-thiol synthesis include:
Use of Green Solvents: Replacing traditional volatile organic compounds (VOCs) with more environmentally benign solvents like water or ethanol (B145695). Water has been successfully used as a solvent for the synthesis of biologically active imidazole hybrids. wjbphs.comnih.gov
Bio-catalysis: Employing natural catalysts, such as acids derived from fruit juices. For example, lemon juice has been reported as an effective and inexpensive bio-catalyst for the one-pot synthesis of 2,4,5-triaryl-1H-imidazole derivatives. researchgate.net
Microwave-Assisted Synthesis: Using microwave irradiation to dramatically reduce reaction times, increase yields, and often improve product purity compared to conventional heating methods. wjbphs.com
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. Multi-component reactions are inherently more atom-economical.
By integrating these strategies, the synthesis of this compound and its analogs can be made more efficient, cost-effective, and environmentally sustainable.
| Green Chemistry Principle | Application in Imidazole-Thiol Synthesis | Benefit |
| Waste Prevention | Utilizing one-pot, multi-component reactions. | Reduces the number of synthetic steps and purification stages, minimizing waste generation. |
| Safer Solvents & Auxiliaries | Using water or ethanol as the reaction solvent. | Eliminates the use of hazardous and volatile organic compounds. wjbphs.com |
| Design for Energy Efficiency | Employing microwave-assisted synthesis. | Significantly reduces reaction times from hours to minutes, lowering energy consumption. wjbphs.com |
| Use of Renewable Feedstocks | Using bio-catalysts like citric acid from lemon juice. | Replaces potentially toxic or heavy-metal catalysts with a renewable and non-toxic alternative. researchgate.net |
| Catalysis | Preferring catalytic reagents over stoichiometric ones. | Catalysts are used in small amounts and can be recycled, reducing waste and improving efficiency. |
Stereochemical Control and Regioselectivity in the Synthesis of this compound
While this compound itself is an achiral molecule, the principles of stereochemical control are paramount in the synthesis of related chiral imidazole-thiol compounds. When a stereocenter is present in the alkyl substituent or on the imidazole ring, the synthetic strategy must be designed to control the formation of the desired stereoisomer. For instance, in the synthesis of chiral imidazole derivatives, asymmetric catalysts or chiral starting materials can be employed to induce stereoselectivity. mdpi.com
The key aspect of regioselectivity in the synthesis of this compound lies in the N-alkylation of the 4(5)-substituted imidazole precursor. The imidazole ring possesses two nucleophilic nitrogen atoms, and alkylation can occur at either position, leading to a mixture of 1,4- and 1,5-disubstituted isomers.
Several factors govern the regioselectivity of this reaction:
Steric Hindrance: The presence of a substituent at the C-4 or C-5 position can sterically hinder the approach of the alkylating agent to the adjacent nitrogen atom. Generally, alkylation is favored at the less sterically hindered nitrogen.
Electronic Effects: The electronic nature of the substituent on the imidazole ring influences the nucleophilicity of the two nitrogen atoms. Electron-donating groups can enhance the nucleophilicity of the adjacent nitrogen, while electron-withdrawing groups can decrease it.
Reaction Conditions: The choice of solvent, base, and temperature can significantly impact the ratio of the resulting regioisomers. For example, the use of different bases can lead to the formation of different imidazole anions, which may exhibit distinct regioselectivities upon alkylation.
To achieve a high yield of the desired 1,5-isomer, a thorough optimization of the reaction conditions is crucial. This may involve screening various bases (e.g., sodium hydride, potassium carbonate), solvents (e.g., DMF, acetonitrile), and ethylating agents. In some cases, a protecting group strategy might be employed to block one of the nitrogen atoms, thereby ensuring alkylation occurs at the desired position.
Yield Optimization and Scalability Considerations for this compound Production
Optimizing the yield and ensuring the scalability of the synthesis of this compound are critical for its potential applications. A systematic approach to yield optimization involves the careful study of each reaction step to maximize product formation and minimize side reactions.
For the N-alkylation step, a Design of Experiments (DoE) approach can be utilized to systematically investigate the effects of various parameters, such as the molar ratio of reactants, temperature, reaction time, and catalyst loading (if applicable). The goal is to identify the optimal conditions that provide the highest regioselectivity and yield of the desired 1-ethyl-5-(hydroxymethyl)-1H-imidazole.
In the subsequent conversion of the hydroxymethyl to the mercaptomethyl group, optimization would focus on maximizing the conversion while minimizing the formation of impurities, such as the corresponding disulfide. The choice of the sulfur source and the reaction conditions for the nucleophilic substitution are critical.
When considering the scalability of the process, several factors need to be addressed:
Reagent Cost and Availability: The cost-effectiveness and ready availability of all starting materials and reagents are paramount for large-scale production.
Process Safety: A thorough safety assessment of each step is necessary to identify and mitigate any potential hazards, such as exothermic reactions or the handling of toxic reagents.
Work-up and Purification: The purification methods must be efficient and scalable. Crystallization is often preferred over chromatography for large-scale production due to its lower cost and higher throughput.
Waste Management: The environmental impact of the process must be considered, and strategies for minimizing and safely disposing of waste should be developed.
The adoption of modern manufacturing technologies, such as continuous flow chemistry, can offer significant advantages for the scalable production of imidazole derivatives. Flow reactors can provide better control over reaction parameters, leading to improved yields and safety, and can facilitate a more streamlined and efficient manufacturing process.
Chemical Reactivity and Reaction Mechanisms of 1 Ethyl 1h Imidazol 5 Yl Methanethiol
Investigation of Thiol-Mediated Reactions
The sulfur-containing methanethiol (B179389) group is the primary site for a variety of covalent modification reactions, including powerful "click" chemistries and redox transformations.
The thiol group of (1-ethyl-1H-imidazol-5-yl)methanethiol is a potent nucleophile capable of participating in thiol-X "click" reactions, most notably thiol-ene and thiol-yne reactions. These reactions are highly efficient and proceed via a step-growth mechanism, typically initiated by radicals. The process involves the addition of a thiyl radical (RS•) across a multiple bond (C=C or C≡C), followed by a chain-transfer step where the resulting carbon-centered radical abstracts a hydrogen from another thiol molecule, regenerating the thiyl radical. nih.gov
Table 1: Influence of Alkene Structure on Thiol-Ene Reaction Energetics (Model System: Methyl Mercaptan) This table is based on computational data for a model thiol and illustrates general reactivity trends applicable to this compound.
| Alkene | Type | Propagation Barrier (ΔG++, kcal/mol) | Chain-Transfer Barrier (ΔG++, kcal/mol) | Overall Reaction (ΔG°, kcal/mol) | Predicted Reactivity |
| Maleimide (B117702) | Electron-Deficient | 1.8 | -11.9 | -23.1 | Very High |
| Methyl Acrylate (B77674) | Electron-Deficient | 3.2 | -10.9 | -21.0 | High |
| Acrylonitrile | Electron-Deficient | 4.2 | -10.7 | -19.1 | High |
| Norbornene | Strained | 4.4 | -14.2 | -23.1 | High |
| Styrene | Conjugated | 5.1 | -10.1 | -17.9 | Moderate |
| Propene | Electron-Neutral | 7.3 | -13.0 | -18.7 | Low |
| Methyl Vinyl Ether | Electron-Rich | 7.6 | -16.2 | -21.4 | Low |
Data derived from computational studies at the CBS-QB3 level. nih.gov
The thiol group is highly susceptible to oxidation, making this compound a redox-active molecule. The oxidation can proceed through one-electron or two-electron pathways, yielding a range of sulfur-oxygen species. nih.govsemanticscholar.org
One-Electron Oxidation : In the presence of radicals, the thiol can undergo a one-electron oxidation to form a thiyl radical (R-S•). This reactive intermediate can then dimerize to form a disulfide. nih.gov
Two-Electron Oxidation : Reaction with two-electron oxidants like hydrogen peroxide initially yields a sulfenic acid (R-SOH). nih.govnih.gov This species is a key intermediate in redox signaling and can react with another thiol to form a disulfide bridge. nih.govnih.gov Further oxidation of the sulfenic acid, which is often irreversible, leads to the formation of sulfinic acid (R-SO₂H) and, ultimately, sulfonic acid (R-SO₃H). nih.govnih.gov The specific oxidation products obtained can depend on the oxidant and reaction conditions, as demonstrated in the oxidation of the related compound 1-methyl-1H-imidazole-2-thiol, which can yield both disulfide and sulfonic acid derivatives. researchgate.net
Table 2: Oxidation States of the Thiol Group
| Oxidation State | Functional Group Name | Chemical Formula | Key Characteristics |
| -2 | Thiol (Thiolate) | -SH (-S⁻) | Nucleophilic; participates in redox cycles. nih.gov |
| -1 | Disulfide | -S-S- | Covalent bridge formed by oxidation of two thiols. nih.gov |
| 0 | Sulfenic Acid | -SOH | Reversible; key signaling intermediate. nih.gov |
| +2 | Sulfinic Acid | -SO₂H | Generally irreversible oxidation product. nih.gov |
| +4 | Sulfonic Acid | -SO₃H | Highly stable, irreversible oxidation product. nih.gov |
Reactivity of the Imidazole (B134444) Heterocycle within this compound
The imidazole ring is an aromatic heterocycle that possesses a unique reactivity profile, engaging in both electrophilic and nucleophilic reactions and exhibiting distinct acid-base properties. globalresearchonline.net
The imidazole ring is considered electron-rich and is generally more susceptible to electrophilic attack than other heterocycles like pyrazole or thiazole. globalresearchonline.netslideshare.net Electrophilic substitution typically occurs at the C4 or C5 positions. uobabylon.edu.iq In this compound, the C5 position is occupied. The ethyl group at N1 and the methanethiol group at C5 will influence the regioselectivity of further substitutions, with electrophilic attack likely favoring the C4 or C2 positions. Common electrophilic substitution reactions include:
Halogenation : Bromination or iodination can occur readily. uobabylon.edu.iq
Nitration : Reaction with a nitrating mixture (HNO₃/H₂SO₄) introduces a nitro group. slideshare.netuobabylon.edu.iq
Sulfonation : Treatment with sulfuric acid yields a sulfonic acid derivative. slideshare.net
Nucleophilic substitution on the imidazole ring is less common unless activated by strong electron-withdrawing groups. globalresearchonline.netpharmaguideline.com However, the C2 position is the most susceptible to nucleophilic attack, particularly via deprotonation with strong bases like organolithium reagents to form a metallated intermediate, which can then react with various electrophiles. slideshare.netwikipedia.org
The imidazole ring is amphoteric, meaning it can act as both an acid and a base. nih.govwikipedia.org
As a Base : The pyridine-like sp²-hybridized nitrogen atom (N3) has a lone pair of electrons that is not part of the aromatic sextet, making it basic. The pKa of the conjugate acid (imidazolium ion) is approximately 7.0, meaning the imidazole ring can be protonated or deprotonated under physiological conditions. nih.govwikipedia.org The N-ethyl group in this compound is weakly electron-donating, which may slightly increase the basicity of the N3 atom.
As an Acid : In an N-unsubstituted imidazole, the pyrrole-like nitrogen proton is weakly acidic, with a pKa of around 14.5. wikipedia.orgreddit.com In the target molecule, this position is occupied by an ethyl group, so this acidic character is absent from the ring itself.
Table 3: Comparative pKa Values of Relevant Functional Groups
| Compound/Functional Group | pKa (Acidic Proton) | pKaH (Conjugate Acid) | Reference(s) |
| Imidazole | 14.5 | 7.0 | wikipedia.org |
| Pyridine | --- | 5.2 | nih.gov |
| Thiol (generic alkanethiol) | ~10-11 | --- | |
| Pyrrole | 17.5 | 0.4 | nih.govreddit.com |
Intermolecular Interactions and Supramolecular Chemistry Involving this compound
The combination of the thiol and imidazole groups provides multiple avenues for non-covalent interactions, which are fundamental to the formation of larger, ordered supramolecular assemblies. nih.govdntb.gov.ua These interactions play crucial roles in molecular recognition and the structure of materials.
Key potential interactions include:
Hydrogen Bonding : The thiol group (S-H) can act as a hydrogen bond donor, while the basic N3 atom of the imidazole ring is an effective hydrogen bond acceptor. nih.govnih.gov
π-Interactions : The aromatic imidazole ring can engage in π-π stacking with other aromatic systems. Additionally, the thiol group can participate in weaker but significant S-H/π interactions, where the thiol hydrogen interacts with the face of an aromatic ring. nih.gov
Coordination Chemistry : Both the imidazole nitrogen and the sulfur of the thiol/thiolate are excellent ligands for transition metal ions. nih.govnih.gov This allows the molecule to act as a chelating agent, forming stable coordination complexes that can be building blocks for metal-organic frameworks and other supramolecular structures. dntb.gov.ua
Disulfide Bonding : As a covalent interaction, the formation of disulfide bridges between two molecules of this compound represents a powerful tool for stabilizing supramolecular structures. nih.gov
The interplay of these varied non-covalent and covalent forces allows for the rational design of complex supramolecular architectures based on the this compound scaffold. nih.gov
Table 4: Potential Intermolecular Interactions
| Interaction Type | Donor Group(s) in Molecule | Acceptor Group(s) in Molecule/Partner | Typical Energy (kcal/mol) |
| Hydrogen Bonding | -SH (thiol) | N3 (imidazole), O, N atoms | 3-10 |
| π-π Stacking | Imidazole Ring | Aromatic Rings | 1-5 |
| S-H/π Interaction | -SH (thiol) | Aromatic Rings | 1-3 |
| Metal Coordination | N3 (imidazole), -S- (thiolate) | Metal Ions (e.g., Cu²⁺, Zn²⁺) | 10-100+ |
| van der Waals Forces | Entire Molecule | Any other molecule | < 1 |
Advanced Spectroscopic Characterization of 1 Ethyl 1h Imidazol 5 Yl Methanethiol and Analogues
Vibrational Spectroscopy for Bond Analysis and Conformational Studies (Infrared and Raman)
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups and probing the conformational isomers of (1-ethyl-1H-imidazol-5-yl)methanethiol. While specific spectra for this exact molecule are not widely published, analysis of related imidazole (B134444) and thiol compounds allows for the prediction of its characteristic vibrational modes.
In the IR spectrum of imidazole-containing molecules, characteristic bands are expected. For instance, the C-H stretching vibrations of the imidazole ring typically appear in the 3100-3000 cm⁻¹ region. The C=N and C=C stretching vibrations within the ring are expected to produce strong absorptions in the 1600-1500 cm⁻¹ range. niscpr.res.in For the ethyl group, C-H stretching vibrations would be observed around 2950-2850 cm⁻¹.
The presence of the methanethiol (B179389) group introduces several key vibrational modes. The S-H stretching vibration is typically weak and appears in the region of 2600-2550 cm⁻¹. The C-S stretching vibration is also generally weak and can be found in the 700-600 cm⁻¹ range. The CH₂ scissoring and rocking modes from the ethyl and methylene (B1212753) bridge would also be present in the fingerprint region.
Raman spectroscopy would provide complementary information. The S-H and C-S stretching vibrations, though weak in the IR spectrum, often show enhanced intensity in the Raman spectrum, aiding in their definitive assignment. The symmetric breathing modes of the imidazole ring are also typically Raman active and can provide information about the substitution pattern.
Table 1: Predicted Infrared and Raman Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
| Imidazole Ring | C-H Stretch | 3100-3000 | Medium | Medium |
| Ethyl Group | C-H Stretch | 2950-2850 | Strong | Strong |
| Thiol Group | S-H Stretch | 2600-2550 | Weak | Medium |
| Imidazole Ring | C=N, C=C Stretch | 1600-1500 | Strong | Medium |
| Methylene Group | CH₂ Scissor | ~1450 | Medium | Medium |
| Ethyl Group | CH₃ Bend | ~1380 | Medium | Medium |
| Imidazole Ring | Ring Breathing | 1000-800 | Medium | Strong |
| Thiol Group | C-S Stretch | 700-600 | Weak | Medium |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the definitive structural elucidation of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons of the ethyl group, the imidazole ring, and the methanethiol moiety. The ethyl group will exhibit a triplet for the methyl protons (CH₃) and a quartet for the methylene protons (CH₂-N), with coupling between them. The protons on the imidazole ring will appear as singlets or doublets depending on the specific substitution and solvent, typically in the aromatic region (δ 7-8 ppm). The methylene protons of the methanethiol group (CH₂-S) would likely appear as a singlet, while the thiol proton (S-H) is also expected to be a singlet, with its chemical shift being sensitive to concentration and temperature.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will provide complementary information. The two carbons of the ethyl group will have distinct chemical shifts. The carbons of the imidazole ring will resonate in the aromatic region, with their specific shifts influenced by the nitrogen atoms and the substituents. The carbon of the methylene group attached to the sulfur atom will have a characteristic chemical shift, typically in the range of δ 20-40 ppm.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound
| Group | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Ethyl Group | -CH₂-N | ~4.1 (q) | ~45 |
| Ethyl Group | -CH₃ | ~1.4 (t) | ~15 |
| Imidazole Ring | C2-H | ~7.6 (s) | ~137 |
| Imidazole Ring | C4-H | ~7.1 (s) | ~128 |
| Imidazole Ring | C5 | - | ~130 |
| Methanethiol | -CH₂-S | ~3.7 (s) | ~25 |
| Methanethiol | -SH | ~1.6 (s) | - |
Note: Predicted chemical shifts are estimates and can vary based on solvent and other experimental conditions.
Mass Spectrometry Techniques for Molecular Formula Determination and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a crucial technique for determining the molecular weight and formula of this compound and for gaining structural information through analysis of its fragmentation patterns. The nominal molecular weight of this compound is 142.22 g/mol . bldpharm.com
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 142. The fragmentation pattern would likely involve the loss of the ethyl group, the thiol group, or cleavage of the side chain. Key fragmentation pathways could include the loss of an ethyl radical (•CH₂CH₃) leading to a fragment at m/z 113, or the cleavage of the C-S bond. The fragmentation of related imidazole derivatives often shows characteristic losses of small molecules like HCN.
High-resolution mass spectrometry (HRMS) would allow for the precise determination of the molecular formula (C₆H₁₀N₂S), confirming the elemental composition.
Table 3: Predicted Key Mass Spectrometry Fragments for this compound
| m/z | Proposed Fragment Ion |
| 142 | [M]⁺ (Molecular Ion) |
| 113 | [M - CH₂CH₃]⁺ |
| 109 | [M - SH]⁺ |
| 81 | [C₄H₅N₂]⁺ (Imidazole ring fragment) |
Electronic Spectroscopy for Electronic Structure and Photochemical Studies (UV-Vis)
UV-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the molecule. Imidazole and its derivatives typically exhibit π → π* transitions in the UV region. For this compound, absorptions are expected in the range of 200-280 nm, characteristic of the imidazole chromophore. The substitution on the imidazole ring, including the ethyl and methanethiol groups, can cause shifts in the absorption maxima (λ_max) and changes in the molar absorptivity. Studies on similar imidazole derivatives can provide a basis for understanding the electronic structure of the target compound. tandfonline.com The presence of the sulfur atom may also introduce n → σ* transitions at longer wavelengths, although these are often weak.
X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Chemical State Analysis
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that can be used to determine the elemental composition and the chemical states of the elements present in this compound. The XPS spectrum would show peaks corresponding to the core levels of carbon (C 1s), nitrogen (N 1s), sulfur (S 2p), and oxygen (O 1s) if any surface contamination is present.
The high-resolution C 1s spectrum could be deconvoluted to identify carbons in different chemical environments, such as the C-C and C-H bonds of the ethyl group, the C-N and C=N bonds of the imidazole ring, and the C-S bond of the methanethiol group. The N 1s spectrum would provide information about the nitrogen atoms in the imidazole ring. The S 2p spectrum, with its characteristic doublet (S 2p₃/₂ and S 2p₁/₂), would confirm the presence of sulfur in the thiol form. The binding energies of these core levels provide valuable information about the electronic structure and bonding within the molecule. Data from the NIST X-ray Photoelectron Spectroscopy Database for related compounds can serve as a reference for interpreting the spectra. nist.govnist.gov
Table 4: Predicted Core Level Binding Energies (eV) from XPS for this compound
| Element | Core Level | Predicted Binding Energy (eV) |
| Carbon | C 1s | ~285 (C-C, C-H), ~286 (C-N, C-S), ~287 (C=N) |
| Nitrogen | N 1s | ~400 |
| Sulfur | S 2p₃/₂ | ~163 |
Chemical Applications and Research Directions of Imidazole Thiol Compounds
Role in Catalysis
The combination of an imidazole (B134444) nucleus and a thiol group within a single molecular framework offers intriguing possibilities for the design of novel catalysts. Both functionalities are known to participate in catalytic cycles, and their cooperative action can lead to enhanced reactivity and selectivity.
The imidazole moiety is a cornerstone of many catalytic systems, both biological and synthetic. In enzymes, the imidazole side chain of the amino acid histidine is frequently found in active sites where it can act as a general acid, a general base, or a nucleophilic catalyst. nih.govmdpi.com This versatility stems from the ability of the imidazole nitrogen atoms to accept and donate protons. rsc.org
In synthetic chemistry, imidazole and its derivatives are widely used as organocatalysts. rsc.orgresearchgate.net They can facilitate a variety of organic transformations, including hydrolysis, acyl transfer, and multicomponent reactions. rsc.orgacs.org The catalytic activity of imidazole is often attributed to its ability to activate substrates through nucleophilic attack or hydrogen bonding. Furthermore, imidazole-containing ligands are extensively used in transition metal catalysis, where they can modulate the electronic and steric properties of the metal center, thereby influencing the catalyst's activity and selectivity. beilstein-journals.orgnih.gov
Thiols and their corresponding thiolates are excellent nucleophiles and are involved in various catalytic processes. Thiol-based catalysts are particularly effective in promoting reactions such as Michael additions and thiol-ene reactions. wikipedia.org The thiol-ene "click" reaction, a radical-mediated addition of a thiol to a double bond, is a prime example of the efficiency of thiol-based transformations. wikipedia.orgrsc.org
In the realm of coordination chemistry, thiolate ligands have a strong affinity for many metal ions, forming stable metal-sulfur bonds. mdpi.combohrium.com This property has been exploited in the design of a wide range of metal complexes with applications in catalysis. Thiolate ligands can influence the redox properties of the metal center and can also participate directly in the catalytic cycle through ligand-based reactions. nih.govresearchgate.net The design of novel thiol-containing ligands is an active area of research, with the aim of developing more efficient and selective metal catalysts. acs.org
The synergistic combination of imidazole and thiol functionalities in a single molecule holds significant potential for the development of advanced catalysts. In organocatalysis, such compounds could act as bifunctional catalysts, where the imidazole and thiol groups work in concert to activate both the electrophile and the nucleophile in a reaction. For instance, the imidazole moiety could act as a general base to deprotonate the thiol, generating a more potent thiolate nucleophile.
In metal-catalyzed reactions, imidazole-thiol compounds can serve as versatile ligands. The imidazole nitrogen can coordinate to the metal center, while the thiol group can either remain as a pendant functionality or also bind to the metal, forming a bidentate ligand. This dual coordination can enhance the stability of the catalyst and provide precise control over the metal's coordination sphere. Research in this area is focused on exploring the catalytic activity of such complexes in a variety of transformations, including cross-coupling reactions, hydrogenations, and oxidations.
Applications in Materials Science
The unique reactivity of the thiol group and the structural versatility of the imidazole ring make imidazole-thiol compounds attractive building blocks for the creation of advanced materials with tailored properties.
Thiol groups can undergo reversible oxidation to form disulfide bonds (-S-S-). This reversible thiol-disulfide interchange is a powerful tool for the design of stimulus-responsive materials, also known as "smart" materials. mdpi.comencyclopedia.pubnih.gov These materials can change their properties in response to external stimuli such as changes in pH, redox potential, or the presence of specific chemicals. acs.orgacs.orgrsc.org
For example, hydrogels cross-linked with disulfide bonds can be designed to degrade in a reducing environment, such as that found inside cells. This property is highly desirable for applications in drug delivery, where the drug can be released specifically at the target site. The incorporation of imidazole groups into these materials can provide an additional level of responsiveness, as the protonation state of the imidazole ring is pH-dependent. This can influence the material's swelling behavior, solubility, and interaction with biological systems.
Imidazole-thiol compounds can be incorporated into polymeric systems to impart specific functionalities. They can be introduced as monomers in a polymerization reaction or grafted onto existing polymer backbones. The presence of these functional groups can enhance the polymer's thermal stability, adhesive properties, and ability to coordinate with metal ions. numberanalytics.comresearchgate.net
The thiol group is particularly useful for the formation of cross-linked polymer networks. researchgate.net Thiol-ene and thiol-yne "click" chemistry reactions provide efficient and versatile methods for creating well-defined polymer networks with tunable properties. nih.gov These reactions are often initiated by light (photopolymerization) and can be carried out under mild conditions. nih.govresearchgate.net The resulting networks can be used in a variety of applications, including coatings, adhesives, and biomaterials. acs.org The incorporation of imidazole moieties into these networks can further enhance their functionality, for example, by introducing catalytic activity or pH-responsiveness. nih.gov
Self-Assembling Systems and Nanomaterial Functionalization
While direct studies on the self-assembling properties of (1-ethyl-1H-imidazol-5-yl)methanethiol are not extensively documented in publicly available research, its molecular structure suggests a strong potential for application in self-assembling systems and the functionalization of nanomaterials. This potential is inferred from the well-established behaviors of its constituent functional groups: the thiol (-SH) group and the imidazole ring.
The thiol group is known for its high affinity for noble metal surfaces, particularly gold, silver, and copper, forming stable metal-sulfur bonds. This interaction is the foundation for the formation of self-assembled monolayers (SAMs) on these surfaces. rsc.orgrsc.org SAMs are highly ordered two-dimensional structures that form spontaneously when a substrate is exposed to a solution of the thiol compound. The formation of these monolayers is a critical technology in surface science, enabling the precise control of surface properties such as wettability, corrosion resistance, and biocompatibility. northwestern.edumdpi.com
The imidazole moiety, on the other hand, offers several functionalities. It can act as a ligand for various metal ions, and its nitrogen atoms can participate in hydrogen bonding, influencing the intermolecular interactions within the self-assembled layer. acs.org The imidazole ring also provides a site for further chemical modification, allowing for the attachment of other molecules to the functionalized surface. The combination of a thiol anchoring group and a functional imidazole head group in this compound makes it a promising candidate for creating functional surfaces with tailored chemical and physical properties.
In the context of nanomaterial functionalization, thiol-containing molecules are widely used to stabilize nanoparticles and to impart specific functionalities to them. nih.gov For instance, gold nanoparticles (AuNPs) are readily capped with thiol ligands, which prevent their aggregation and allow for their dispersion in various solvents. nih.gov The imidazole group of this compound could introduce a pH-responsive element to the nanoparticle surface or act as a catalyst. The functionalization of nanoparticles with such imidazole-thiol compounds can lead to the development of novel materials for applications in catalysis, sensing, and drug delivery. acs.orgresearchgate.net For example, imidazole-functionalized silver and cobalt nanoparticles have been shown to act as recoverable catalysts for the hydrolysis of organophosphates. acs.org
Advanced Analytical Methodologies for Thiol Compounds
The detection and quantification of thiol compounds are of significant interest in various scientific fields due to their important roles in biological and chemical systems. A variety of advanced analytical methodologies have been developed for the analysis of thiols, generally focusing on their separation and detection.
Chromatographic Techniques (HPLC, LC-MS) for Separation and Quantification
High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are powerful and widely used techniques for the separation and quantification of thiol compounds in complex mixtures. These methods offer high resolution, sensitivity, and specificity.
HPLC with UV-Vis or Fluorescence Detection:
In many HPLC methods, thiols are first derivatized with a reagent that introduces a chromophore or a fluorophore to the molecule, enhancing their detection by UV-Vis or fluorescence detectors. A common derivatization reagent is 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent, which reacts with thiols to produce a colored product that can be detected spectrophotometrically.
| Parameter | HPLC with UV-Vis Detection | HPLC with Fluorescence Detection |
| Principle | Derivatization with a chromogenic reagent, followed by separation and detection of the colored product. | Derivatization with a fluorogenic reagent, followed by separation and detection of the fluorescent product. |
| Common Derivatizing Agents | 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) | o-Phthalaldehyde (OPA), N-(1-pyrenyl)maleimide (NPM) |
| Advantages | Robust, widely available instrumentation. | High sensitivity and selectivity. |
| Disadvantages | Lower sensitivity compared to fluorescence detection. | Derivatization step can be time-consuming. |
LC-MS for Identification and Quantification:
LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. This technique allows for the direct detection of thiols without the need for derivatization, although derivatization can sometimes be used to improve ionization efficiency. LC-MS provides not only quantitative information but also structural information, enabling the identification of unknown thiol compounds. Tandem mass spectrometry (MS/MS) further enhances specificity by monitoring specific fragmentation patterns of the target analytes.
| Technique | Principle | Advantages | Disadvantages |
| LC-MS | Separation of analytes by LC, followed by ionization and mass analysis by MS. | High selectivity and sensitivity, provides structural information, no derivatization required in many cases. | Higher instrumentation cost and complexity compared to HPLC with conventional detectors. |
| LC-MS/MS | An additional step of fragmentation of a selected ion and analysis of the fragments. | Enhanced selectivity and reduced chemical noise, ideal for complex matrices. | Requires specialized instrumentation and expertise. |
Spectrophotometric and Fluorescent Probes for Chemical Sensing
Spectrophotometric and fluorescent probes are widely used for the detection of thiols due to their simplicity, high sensitivity, and, in the case of fluorescent probes, the ability to perform real-time measurements in biological systems.
Spectrophotometric Methods:
These methods are typically based on a chemical reaction between the thiol and a probe that results in a change in the absorbance of light at a specific wavelength. The reaction with DTNB (Ellman's reagent) is a classic example, where the cleavage of the disulfide bond in DTNB by a thiol produces the 2-nitro-5-thiobenzoate anion (TNB²⁻), which has a strong absorbance at 412 nm.
Fluorescent Probes:
Fluorescent probes for thiols are designed to undergo a change in their fluorescence properties upon reaction with a thiol. This can involve an increase in fluorescence intensity ("turn-on" probes), a shift in the emission wavelength, or a change in fluorescence lifetime. These probes are often designed to be highly selective for thiols over other nucleophiles. Many fluorescent probes are based on Michael addition reactions or cleavage of a protecting group by the thiol.
| Probe Type | Sensing Mechanism | Example Probe |
| Spectrophotometric | Reaction with thiol leads to a colored product. | 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) |
| Fluorescent "Turn-On" | Reaction with thiol removes a quenching group, leading to an increase in fluorescence. | Probes based on maleimide (B117702) or acrylate (B77674) moieties. |
| Fluorescent Ratiometric | Reaction with thiol causes a shift in the emission or excitation wavelength, allowing for quantification based on the ratio of intensities at two wavelengths. | Coumarin-based probes. |
Electrochemical Detection Methods for Thiol Species
Electrochemical methods offer a highly sensitive and often low-cost alternative for the detection of thiol compounds. These techniques are based on the electrochemical properties of the thiol group, which can be either oxidized or reduced at an electrode surface.
Direct Electrochemical Detection:
Thiols can be directly oxidized at the surface of certain electrodes, such as gold, platinum, or carbon-based electrodes. The oxidation current is proportional to the concentration of the thiol. However, direct oxidation often requires a high overpotential and can be prone to electrode fouling.
Mediated Electrochemical Detection:
To overcome the limitations of direct detection, mediated approaches are often used. This involves modifying the electrode surface with a redox mediator that can catalytically oxidize the thiol at a lower potential. This approach can improve the sensitivity and selectivity of the detection.
Electrochemical Biosensors:
Enzyme-based biosensors can also be used for the detection of specific thiols. For example, an electrode can be modified with an enzyme that specifically reacts with a thiol of interest, and the electrochemical detection of a product or a cofactor of the enzymatic reaction allows for the quantification of the thiol.
| Detection Method | Principle | Advantages | Disadvantages |
| Direct Oxidation | Thiol is directly oxidized at the electrode surface. | Simple, no reagents needed. | High overpotential, electrode fouling. |
| Mediated Detection | A redox mediator facilitates the oxidation of the thiol at a lower potential. | Higher sensitivity, lower overpotential. | Requires electrode modification. |
| Electrochemical Biosensors | An enzyme-modified electrode provides high selectivity for a specific thiol. | High selectivity. | Limited stability of the enzyme. |
Emerging Research Areas and Future Perspectives for 1 Ethyl 1h Imidazol 5 Yl Methanethiol Chemistry
Integration of (1-ethyl-1H-imidazol-5-yl)methanethiol in Advanced Synthetic Strategies
The development of efficient and selective synthetic routes is paramount for unlocking the full potential of this compound. While traditional methods for imidazole (B134444) synthesis, such as the Debus-Radziszewski or Van Leusen reactions, provide a foundation, future research will likely focus on more sophisticated and versatile strategies. numberanalytics.comnumberanalytics.com The integration of this compound into advanced synthetic workflows could involve its use as a key building block in multicomponent reactions, allowing for the rapid construction of complex molecular architectures.
Recent advancements in transition metal-catalyzed cross-coupling reactions offer a promising avenue for the functionalization of the imidazole core of this compound. numberanalytics.com For instance, palladium- or copper-catalyzed reactions could be employed to introduce a variety of substituents at different positions on the imidazole ring, thereby tuning the electronic properties and steric environment of the molecule. The thiol group can also participate in various transformations, such as thiol-ene "click" reactions, to append new functionalities.
A key challenge lies in achieving regioselectivity during the synthesis and subsequent modification of this compound, particularly when targeting specific substitution patterns on the imidazole ring. numberanalytics.com Future synthetic strategies will need to address this challenge through the development of novel protecting group strategies and the use of highly selective catalytic systems.
| Synthetic Strategy | Potential Application for this compound | Expected Advantages |
| Multicomponent Reactions | One-pot synthesis of complex heterocyclic systems incorporating the imidazole-thiol scaffold. | High atom economy, reduced reaction steps, and increased efficiency. |
| Transition Metal Catalysis | Selective C-H functionalization of the imidazole ring to introduce diverse substituents. | Precise control over molecular structure and properties. |
| Thiol-Ene "Click" Chemistry | Covalent attachment of the molecule to polymers, surfaces, or biomolecules. | High efficiency, mild reaction conditions, and broad functional group tolerance. |
| Flow Chemistry | Continuous and scalable synthesis of this compound and its derivatives. | Improved safety, reproducibility, and process control. |
Exploration of Novel Reactivity and Unconventional Reaction Pathways
The unique juxtaposition of a nucleophilic thiol group and an aromatic imidazole ring in this compound suggests a rich and largely unexplored reactivity profile. Future research is expected to uncover novel and unconventional reaction pathways that leverage the cooperative effects of these two functional groups. For example, the imidazole nitrogen could act as an internal base to modulate the nucleophilicity of the thiol, leading to enhanced reactivity in certain transformations.
The potential for this compound to act as a versatile ligand in coordination chemistry is another exciting area of investigation. The soft sulfur donor of the thiol and the nitrogen donors of the imidazole ring can coordinate to a variety of metal centers, leading to the formation of novel coordination polymers and metal-organic frameworks (MOFs) with interesting catalytic, electronic, or photophysical properties.
Furthermore, the application of modern synthetic techniques, such as sonochemistry, could unlock new reaction pathways for imidazole-based compounds. mdpi.com Ultrasonic irradiation has been shown to enhance reaction rates and improve yields in the synthesis of some imidazole derivatives, suggesting its potential for activating otherwise sluggish transformations involving this compound. mdpi.com
| Reaction Type | Potential Role of this compound | Potential Outcome |
| Intramolecular Catalysis | The imidazole ring could act as a general base or acid to catalyze reactions involving the thiol group. | Enhanced reaction rates and novel selectivities. |
| Coordination Chemistry | Formation of coordination complexes with transition metals. | Development of new catalysts, sensors, or functional materials. |
| Oxidative Coupling | Dimerization or polymerization through the thiol group. | Synthesis of novel disulfide-containing materials. |
| Photoredox Catalysis | Participation in light-induced electron transfer processes. | Access to new and unconventional bond formations. |
Theoretical Advancement and Predictive Modeling for Complex Imidazole-Thiol Systems
Computational chemistry and theoretical modeling are poised to play a crucial role in advancing our understanding of complex imidazole-thiol systems like this compound. Density Functional Theory (DFT) calculations can provide valuable insights into the electronic structure, bonding, and reactivity of this molecule. acs.org For instance, theoretical studies can be used to predict the pKa values of the imidazole and thiol groups, which is essential for understanding their behavior in different chemical environments. researchgate.net
Predictive models can also be developed to forecast the reactivity of the thiol group in various reactions, such as Michael additions. acs.orgnih.govchemrxiv.orgresearchgate.net By correlating theoretical parameters, such as electron affinity or frontier molecular orbital energies, with experimentally observed reaction rates, it is possible to develop robust models that can guide the design of new reactions and functional materials. acs.org These models can help in understanding how substituents on the imidazole ring can tune the reactivity of the thiol group. acs.orgnih.gov
Molecular dynamics simulations can be employed to study the conformational dynamics of this compound and its interactions with other molecules or surfaces. nih.gov This can be particularly useful in understanding its role in biological systems or in the design of self-assembled materials.
| Modeling Technique | Information Gained for this compound | Potential Impact |
| Density Functional Theory (DFT) | Electronic structure, bond energies, reaction mechanisms, and spectroscopic properties. | Rational design of new catalysts and materials. acs.org |
| Quantitative Structure-Activity Relationship (QSAR) | Correlation of molecular descriptors with chemical reactivity or biological activity. | Prediction of the properties of new derivatives without the need for synthesis. |
| Molecular Dynamics (MD) Simulations | Conformational preferences, solvation effects, and intermolecular interactions. | Understanding of behavior in complex environments and at interfaces. nih.gov |
| Ab initio calculations | High-accuracy prediction of fundamental molecular properties. | Benchmarking of less computationally expensive methods and providing fundamental insights. |
Sustainable Chemistry and Environmental Considerations in Synthesis and Application
The principles of green chemistry are becoming increasingly important in all areas of chemical research, and the synthesis and application of this compound are no exception. Future research will focus on developing more environmentally friendly synthetic methods that minimize waste, reduce energy consumption, and utilize renewable resources.
One promising approach is the use of green solvents, such as ionic liquids or glycerol, in the synthesis of imidazole derivatives. tandfonline.comresearchgate.net These solvents can offer advantages over traditional volatile organic compounds in terms of reduced environmental impact and, in some cases, enhanced reaction rates and selectivities. tandfonline.comresearchgate.net The development of catalyst-free synthetic methods is another key goal of sustainable chemistry. researchgate.net
The use of sonochemistry, as mentioned earlier, not only offers potential for novel reactivity but is also considered a green technique as it can lead to shorter reaction times and reduced energy consumption. mdpi.com Furthermore, efforts will be directed towards developing catalytic methods that utilize earth-abundant and non-toxic metals, moving away from precious metal catalysts. numberanalytics.com
Beyond the synthesis, the environmental fate and potential toxicity of this compound and its derivatives will need to be carefully assessed to ensure their safe and sustainable application.
| Green Chemistry Principle | Application to this compound | Environmental Benefit |
| Use of Renewable Feedstocks | Synthesis from bio-based starting materials. | Reduced reliance on fossil fuels. |
| Atom Economy | Designing synthetic routes that maximize the incorporation of all starting materials into the final product. | Minimization of waste generation. |
| Use of Safer Solvents and Auxiliaries | Employing water, ionic liquids, or solvent-free conditions. tandfonline.comresearchgate.net | Reduction of volatile organic compound (VOC) emissions. |
| Design for Energy Efficiency | Utilizing microwave or ultrasonic irradiation to accelerate reactions. mdpi.com | Lower energy consumption and reduced carbon footprint. |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for (1-ethyl-1H-imidazol-5-yl)methanethiol, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves alkylation or thiolation of imidazole derivatives. For example, coupling 1-ethylimidazole with methanethiol precursors (e.g., via nucleophilic substitution or metal-catalyzed reactions). Reaction conditions such as solvent polarity (e.g., DMF vs. THF), temperature (60–100°C), and catalyst selection (e.g., K₂WO₄ for selectivity vs. KOH for activity) critically affect yield. Evidence from methanol thiolation studies shows K₂WO₄ achieves ~96% selectivity but lower conversion (~47%), while stronger bases like KOH increase activity at the expense of selectivity .
Q. How is the structural integrity of this compound validated in crystallographic studies?
- Methodological Answer : X-ray crystallography using programs like SHELX (e.g., SHELXL for refinement) is standard. Key steps include:
- Data collection with high-resolution detectors.
- Structure solution via direct methods (SHELXS/SHELXD).
- Validation using tools like PLATON to check for geometric anomalies, hydrogen bonding, and torsional angles. Discrepancies in R-factors (>5%) may indicate unresolved disorder or twinning .
Q. What spectroscopic techniques are optimal for characterizing this compound’s purity and functional groups?
- Methodological Answer :
- NMR : ¹H/¹³C NMR to confirm imidazole ring substitution patterns and ethyl/thiol group integration.
- FTIR : Peaks at ~2550 cm⁻¹ (S-H stretch) and ~3100 cm⁻¹ (imidazole C-H).
- GC-MS : For volatile derivatives, monitor m/z fragments corresponding to the molecular ion (M⁺) and imidazole-thiol cleavage products.
- Cross-validate with elemental analysis (C, H, N, S) to ensure stoichiometric consistency .
Advanced Research Questions
Q. How does this compound interact with methanotrophic bacteria, and what enzymatic pathways are implicated in its degradation?
- Methodological Answer : The compound inhibits methane oxidation in Methylacidiphilum fumariolicum SolV at concentrations >3 µM, likely via competition with methane monooxygenase (pMMO). Degradation involves methanethiol oxidase (MTO), producing H₂S as a transient byproduct. Key steps:
- Activity assays : Measure methanethiol consumption rates (e.g., ~0.58 nmol·min⁻¹·mg DW⁻¹ in batch cultures) and H₂S accumulation.
- Enzyme localization : Ultracentrifugation separates soluble (MTO) vs. membrane-bound (pMMO) fractions.
- Phylogenetic analysis : Identify MTO homologs in methanotrophs (e.g., Methylocystis spp.) using BLAST and RAxML .
Q. What computational strategies are effective for modeling the compound’s reactivity in catalytic systems?
- Methodological Answer :
- DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to study thiol group nucleophilicity.
- MD simulations : Assess solvent effects (e.g., aqueous vs. organic) on conformational stability.
- Docking studies : Use AutoDock Vina to predict binding affinities with enzymes like MTO (PDB templates from Hyphomicrobium sp.).
- Validate with experimental kinetics (e.g., Ks = 0.1 µM for methanethiol affinity) .
Q. How do acid-base properties of catalysts influence the efficiency of synthesizing this compound?
- Methodological Answer : Strong acidic/basic sites (e.g., K₂CO₃ vs. NaOH) enhance reaction rates but reduce selectivity. For example:
- K₂WO₄/Al₂O₃ : High selectivity (96%) but low conversion (47%) due to moderate basicity.
- KOH : Higher activity (56% conversion) but lower selectivity (90%) from aggressive deprotonation.
- Optimization : Balance Brønsted/Lewis acidity using mixed oxides (e.g., MgO-Al₂O₃) to stabilize intermediates .
Q. What are the contradictions in reported catalytic data, and how can they be resolved experimentally?
- Methodological Answer : Discrepancies arise in catalyst performance metrics (e.g., K₂WO₄ vs. KOH). Resolve via:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
